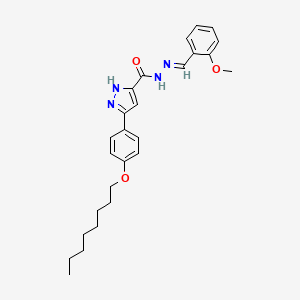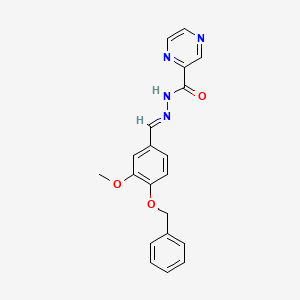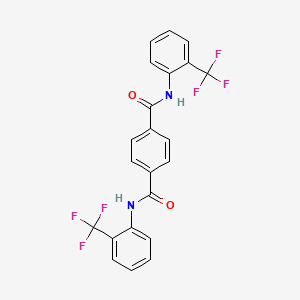![molecular formula C14H20O8 B11993144 [(3R,4S,5R,6R)-4,5-diacetyloxy-6-prop-2-enoxyoxan-3-yl] acetate CAS No. 39102-79-9](/img/structure/B11993144.png)
[(3R,4S,5R,6R)-4,5-diacetyloxy-6-prop-2-enoxyoxan-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R,4S,5R,6R)-4,5-diacetyloxy-6-prop-2-enoxyoxan-3-yl] acetate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include multiple acetoxy groups and a prop-2-enoxy substituent on an oxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S,5R,6R)-4,5-diacetyloxy-6-prop-2-enoxyoxan-3-yl] acetate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups followed by selective acetylation and allylation reactions. The reaction conditions often include the use of catalysts such as N-methylmorpholine and solvents like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
[(3R,4S,5R,6R)-4,5-diacetyloxy-6-prop-2-enoxyoxan-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of ethers or esters .
Scientific Research Applications
[(3R,4S,5R,6R)-4,5-diacetyloxy-6-prop-2-enoxyoxan-3-yl] acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3R,4S,5R,6R)-4,5-diacetyloxy-6-prop-2-enoxyoxan-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-1-oxa-7-azaspiro[5.6]dodec-9-en-8-one
- 2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone
Uniqueness
[(3R,4S,5R,6R)-4,5-diacetyloxy-6-prop-2-enoxyoxan-3-yl] acetate is unique due to its specific structural features, such as the presence of multiple acetoxy groups and a prop-2-enoxy substituent. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
CAS No. |
39102-79-9 |
|---|---|
Molecular Formula |
C14H20O8 |
Molecular Weight |
316.30 g/mol |
IUPAC Name |
[(3R,4S,5R,6R)-4,5-diacetyloxy-6-prop-2-enoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C14H20O8/c1-5-6-18-14-13(22-10(4)17)12(21-9(3)16)11(7-19-14)20-8(2)15/h5,11-14H,1,6-7H2,2-4H3/t11-,12+,13-,14-/m1/s1 |
InChI Key |
FZUCCEUXHRAFLK-XJFOESAGSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OCC=C |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1E,2E)-bis({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazine](/img/structure/B11993073.png)
![N-[2-{[bis(acetylamino)methylene]amino}-5-(phenylthio)phenyl]-2-methoxyacetamide](/img/structure/B11993078.png)
![7,9-Dichloro-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11993085.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[(E)-(5-chloro-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11993098.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide](/img/structure/B11993100.png)
acetate](/img/structure/B11993105.png)
![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]benzamide](/img/structure/B11993117.png)

![2-{[3-(2-Decanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11993122.png)
![N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]butanamide](/img/structure/B11993127.png)



